molecular formula C11H10N2O6S B1345551 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- CAS No. 67939-25-7

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-

Cat. No. B1345551
CAS RN: 67939-25-7
M. Wt: 298.27 g/mol
InChI Key: WPBFQWYLRKBVCE-UHFFFAOYSA-N
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Description

The compound "1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine is reported to yield good results (69%) . Similarly, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety starts from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, leading to a series of compounds with potential inhibitory effects on human carbonic anhydrase isoenzymes . Additionally, the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles containing differentiated 3,4-dicarboxylic acid esters via Suzuki coupling is another method to obtain pyrazole derivatives .

Molecular Structure Analysis

The

Scientific Research Applications

Chemical Synthesis and Transformations

  • Aryl Migration and Formation of Pyrazolo[3,4-d]pyrimidines : Aryl migration in pyrazolo[3,4-d]pyrimidine derivatives has been observed, leading to the synthesis of 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids. This transformation highlights the synthetic versatility of pyrazole derivatives in organic chemistry (Higashino, Matsushita, Takemoto, & Hayashi, 1983).

  • Reactions with Hydroxylamines and Carbazates : The reactivity of 1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazate derivatives has been explored, yielding a variety of N-substituted pyrazole carboxamides and carboxylates, showcasing the compound's potential in generating pharmacologically relevant structures (Korkusuz & Yıldırım, 2010).

  • Experimental and Theoretical Insights : Studies involving the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with aminophenols provide both experimental and theoretical insights into the reaction mechanisms, further illustrating the chemical utility of pyrazole derivatives (Yıldırım & Kandemirli, 2006).

Biological Activity and Applications

  • Carbonic Anhydrase Inhibitors : Pyrazole carboxylic acid derivatives have been synthesized and shown to inhibit carbonic anhydrase isoenzymes effectively. These findings indicate potential therapeutic applications, particularly in the treatment of conditions like glaucoma (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

  • Molecular Docking Studies : The synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids and their molecular docking studies suggest these compounds' potential in binding to target proteins, which could be beneficial in drug discovery efforts (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).

properties

IUPAC Name

1-(2-methyl-4-sulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-6-4-7(20(17,18)19)2-3-9(6)13-10(14)5-8(12-13)11(15)16/h2-4H,5H2,1H3,(H,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFQWYLRKBVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070868
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-
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Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-

CAS RN

67939-25-7
Record name 4,5-Dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-
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Record name 4,5-dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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